Khusimol Exhibits 2-Fold Superior Antimycobacterial Activity Against Ciprofloxacin-Resistant M. smegmatis Relative to Standard Fluoroquinolones
Khusimol demonstrates 2-fold higher activity against the ciprofloxacin-resistant mutant CSC 101 of Mycobacterium smegmatis compared to the standard fluoroquinolone antibiotics ciprofloxacin and nalidixic acid. In the same assay, the structurally related vetiver sesquiterpene khusenic acid exhibited 4-fold higher activity, establishing a clear structure-activity hierarchy among vetiver constituents [1].
| Evidence Dimension | Antimycobacterial activity against drug-resistant Mycobacterium smegmatis mutant CSC 101 |
|---|---|
| Target Compound Data | 2-fold more active than ciprofloxacin and nalidixic acid |
| Comparator Or Baseline | Ciprofloxacin and nalidixic acid (standard fluoroquinolone antibiotics) |
| Quantified Difference | 2-fold higher activity (khusimol); 4-fold higher activity (khusenic acid) |
| Conditions | In vitro assay against ciprofloxacin-resistant M. smegmatis mutant CSC 101; activity determined by standard antimicrobial susceptibility testing |
Why This Matters
This provides quantitative justification for selecting khusimol over synthetic fluoroquinolones as a natural product lead scaffold for developing antimycobacterial agents with potentially novel mechanisms targeting bacterial DNA gyrase.
- [1] Dwivedi GR, Gupta S, Roy S, Kalani K, Pal A, Srivastava SK, et al. Tricyclic sesquiterpenes from Vetiveria zizanoides (L.) Nash as antimycobacterial agents. Chem Biol Drug Des. 2013;82(5):587-594. View Source
